molecular formula C10H7ClN4O B12466196 3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Katalognummer: B12466196
Molekulargewicht: 234.64 g/mol
InChI-Schlüssel: YTJRLYYBVGFTOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes an indole fused to a pyrimidine ring. The presence of amino and chloro substituents adds to its chemical diversity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives with pyrimidine precursors under controlled conditions. For example, the reaction of 3-amino-1H-indole-2-carboxylates with chloro-substituted pyrimidines can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as refluxing with specific solvents, use of catalysts, and controlled temperature and pressure conditions are employed to achieve efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogen, alkyl, or aryl groups .

Wissenschaftliche Forschungsanwendungen

3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a building block for pharmaceuticals

Wirkmechanismus

The mechanism of action of 3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidoindoles and indole derivatives, such as:

Uniqueness

What sets 3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and chloro groups enhances its reactivity and potential for diverse applications .

Eigenschaften

Molekularformel

C10H7ClN4O

Molekulargewicht

234.64 g/mol

IUPAC-Name

3-amino-8-chloro-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C10H7ClN4O/c11-5-1-2-7-6(3-5)8-9(14-7)10(16)15(12)4-13-8/h1-4,14H,12H2

InChI-Schlüssel

YTJRLYYBVGFTOY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)N(C=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.